molecular formula C11H8N4S B2554082 2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine CAS No. 1030857-14-7

2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine

Cat. No.: B2554082
CAS No.: 1030857-14-7
M. Wt: 228.27
InChI Key: PVPCIYLMLUJAAJ-UHFFFAOYSA-N
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Description

2-[5-(1H-Pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound featuring a pyridine core linked to a thiazole ring and a pyrazole substituent. This tri-heterocyclic architecture endows the molecule with unique electronic and steric properties, making it relevant in medicinal chemistry, coordination chemistry, and materials science. The pyridine ring provides a rigid planar structure, while the thiazole and pyrazole moieties offer nitrogen and sulfur atoms capable of hydrogen bonding, π-π interactions, and metal coordination .

Properties

IUPAC Name

5-(1H-pyrazol-5-yl)-2-pyridin-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S/c1-2-5-12-9(3-1)11-13-7-10(16-11)8-4-6-14-15-8/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPCIYLMLUJAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(S2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and hydrazine derivatives to form the thiazole and pyrazole rings, respectively . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure cost-effectiveness and scalability. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts like Amberlyst-70 have been explored to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Chemical Properties and Structure

2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine features a complex heterocyclic structure that contributes to its biological activity. The molecular formula is C12H9N3SC_{12}H_9N_3S, with a molecular weight of approximately 227.29 g/mol. The compound is characterized by the presence of a pyridine ring linked to a thiazole and pyrazole moiety, which enhances its interaction with biological targets.

Scientific Research Applications

The compound has been studied for various applications in medicinal chemistry, particularly in the following areas:

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anti-proliferative effects against human cancer cell lines. In vitro studies have demonstrated cytotoxicity against various cancer types, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancers. For instance, studies indicated that synthesized pyrazolo-thiazole derivatives displayed IC50 values ranging from 17.50 µM to 61.05 µM against these cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have reported that pyrazole derivatives possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell integrity and inhibition of essential metabolic pathways .

Phosphodiesterase Inhibition

Another noteworthy application involves the inhibition of phosphodiesterase enzymes (PDEs), particularly PDE3A and PDE3B. Compounds derived from this compound have shown promising results as potential cardiotonic agents through their ability to inhibit these enzymes, leading to increased intracellular cyclic AMP levels .

Case Studies

Several case studies illustrate the effectiveness of this compound in various therapeutic contexts:

Case Study 1: Anticancer Activity

In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized a series of thiazole-pyrazole derivatives and tested their cytotoxicity against multiple cancer cell lines. The results indicated that certain compounds exhibited potent anticancer activity comparable to established chemotherapeutics like Doxorubicin .

Case Study 2: Antimicrobial Efficacy

A recent investigation focused on synthesizing pyrazolo[1,5-a]pyrimidine derivatives derived from this compound showed promising antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungi .

Mechanism of Action

The mechanism of action of 2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . The pathways involved often include key biochemical processes that are crucial for cellular function.

Comparison with Similar Compounds

Pyrazole-Pyridine Derivatives

Example Compound : 2-(1H-Pyrazol-5-yl)pyridine ()

  • Structure : Lacks the thiazole ring present in the target compound.
  • Reactivity: Reacts with BPh₃ to form organoboron complexes, demonstrating utility in sensor applications for alkali metal ions .
  • Coordination Chemistry : Pyrazole-pyridine derivatives act as bidentate ligands, but the absence of a thiazole limits their versatility compared to the target compound.

Example Compound : 2-(5-Methyl-1H-pyrazol-3-yl)pyridine ()

  • Physicochemical Properties : Lower molar mass (159.19 g/mol vs. 244.27 g/mol for the target compound) and reduced lipophilicity due to the missing thiazole sulfur atom .

Thiazole-Containing Derivatives

Example Compound : Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate ()

  • Structure : Features a thiazole ring with ester and amide substituents.
  • Biological Activity : Identified as a SARS-CoV-2 Main Protease inhibitor with favorable ADMET properties .

Example Compound: N-[5-(Dihydroxyamino)-1,3-thiazol-2-yl]-4-hydroxybenzamide ()

  • Structure : Includes a hydroxyl-rich thiazole derivative.
  • Solubility : Polar substituents improve aqueous solubility, whereas the target compound’s pyridine and pyrazole may reduce solubility but enhance membrane permeability .

Tetrazole-Pyridine Analogs

Example Compound : 3-(1H-Tetrazol-5-yl)pyridinium nitrate ()

  • Structure : Tetrazole replaces the thiazole-pyrazole system.
  • Applications : Widely used in coordination chemistry and metal-organic frameworks (MOFs) due to tetrazole’s multiple coordination modes .
  • Electronic Properties : Tetrazole’s high nitrogen content confers strong electron-withdrawing effects, contrasting with the electron-rich thiazole in the target compound.

Example Compound : 2-(1H-Tetrazol-5-yl)pyridine ()

  • Bioisosteric Role : Serves as a carboxylic acid surrogate in drug design, unlike the target compound, which may act as a protease inhibitor via thiazole-mediated interactions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Heterocycles Present Key Applications Notable Properties Reference
2-[5-(1H-Pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine Pyridine, Thiazole, Pyrazole Medicinal chemistry, Coordination Multi-heterocyclic, Metal-binding
2-(1H-Pyrazol-5-yl)pyridine Pyridine, Pyrazole Sensor materials Bidentate ligand
Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate Thiazole, Ester/Amide SARS-CoV-2 inhibitor High ADMET stability
3-(1H-Tetrazol-5-yl)pyridinium nitrate Pyridine, Tetrazole MOFs, Coordination chemistry Strong electron-withdrawing

Table 2: Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups
This compound C₁₀H₇N₅S 244.27 Pyridine, Thiazole, Pyrazole
2-(5-Methyl-1H-pyrazol-3-yl)pyridine C₉H₉N₃ 159.19 Pyridine, Methyl-pyrazole
3-(1H-Tetrazol-5-yl)pyridinium nitrate C₆H₆N₆O₃ 210.15 Pyridine, Tetrazole, Nitrate

Biological Activity

2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure

The compound features a unique structure that combines a pyrazole moiety with a thiazole and pyridine ring, contributing to its biological activity. The structural formula can be represented as follows:

C10H8N4S\text{C}_{10}\text{H}_{8}\text{N}_4\text{S}

1. Anticancer Properties

Recent studies have indicated that derivatives of pyrazole, including this compound, exhibit significant anticancer activities. For instance, compounds containing the pyrazole ring have shown cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).

CompoundCell LineIC50 (µM)
This compoundA54926.0
Other Pyrazole DerivativeMCF73.79
Another Pyrazole DerivativeHepG20.71

These findings suggest that the compound may inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that certain pyrazole derivatives possess the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory processes.

CompoundActivity TestedResult
This compoundTNF-α InhibitionSignificant
Another Pyrazole DerivativeIL-6 InhibitionSignificant

These results highlight the potential of this compound in treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. Studies have shown that it exhibits good activity against both Gram-positive and Gram-negative bacteria.

MicroorganismActivity Level
E. coliModerate
S. aureusHigh
Pseudomonas aeruginosaModerate

This suggests its potential application in developing new antibacterial agents .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Cytokine Modulation : It can modulate cytokine production, reducing inflammation.
  • Direct Antimicrobial Action : The structural components may disrupt bacterial cell walls or interfere with metabolic pathways.

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of various pyrazole derivatives on human cancer cell lines, demonstrating that compounds similar to this compound significantly reduced cell viability in a dose-dependent manner.

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of this compound in animal models of arthritis. Results indicated a marked reduction in swelling and inflammatory markers compared to control groups.

Q & A

Basic Questions

Q. What are the recommended methods for determining the crystal structure of 2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine and resolving potential data contradictions?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural determination. Use the SHELX suite (e.g., SHELXL for refinement) to process diffraction data. For high-resolution or twinned data, SHELXPRO can assist in resolving ambiguities. Cross-validate results with spectroscopic techniques (e.g., NMR, IR) to address contradictions arising from polymorphism or disordered solvent molecules .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer: Follow safety data sheet (SDS) protocols:

  • Use personal protective equipment (PPE), including nitrile gloves and safety goggles.
  • Work in a fume hood to minimize inhalation risks.
  • Store in airtight containers at 4°C to prevent degradation.
  • For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer:

  • Step 1: Employ a one-pot condensation of pyrazole-thiol derivatives with 2-cyanopyridine under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2: Optimize solvent polarity (e.g., switch from DMF to acetonitrile) and reaction temperature (60–80°C) to enhance yield.
  • Step 3: Monitor progress via TLC or LC-MS. Purify by column chromatography using silica gel and ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How can computational tools like Multiwfn be utilized to analyze the electronic properties of this compound?

  • Methodological Answer:

  • Electron Localization Function (ELF): Use Multiwfn to map ELF and identify regions of high electron density, critical for predicting nucleophilic/electrophilic sites.
  • Electrostatic Potential (ESP): Generate ESP surfaces to visualize charge distribution and intermolecular interaction hotspots.
  • HOMO-LUMO Analysis: Calculate frontier molecular orbitals to assess redox behavior and electronic transitions relevant to optoelectronic applications .

Q. What methodologies are employed to evaluate the biological activity of this compound derivatives, particularly in antimicrobial studies?

  • Methodological Answer:

  • In vitro assays: Conduct minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Molecular Docking: Use AutoDock Vina to simulate binding interactions with bacterial targets (e.g., DNA gyrase). Validate with MD simulations (AMBER/CHARMM) to assess binding stability.
  • Resistance Studies: Perform serial passage experiments to evaluate propensity for resistance development .

Q. In materials science, how is this compound integrated into the design of phosphorescent Ir(III) complexes for OLED applications?

  • Methodological Answer:

  • Ligand Design: Use the compound as an ancillary ligand to modulate HOMO-LUMO energy gaps. Introduce electron-withdrawing groups (e.g., CF₃) to blue-shift emission spectra.
  • Characterization: Analyze photophysical properties via UV-Vis absorption, photoluminescence (PL), and cyclic voltammetry.
  • Device Fabrication: Co-deposit the complex with host materials (e.g., CBP) via vacuum sublimation. Measure external quantum efficiency (EQE) and Commission Internationale de l’Éclairage (CIE) coordinates .

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